An In-Depth Technical Guide to 3-Fluoro-4-methylphenol (CAS 452-78-8) for Advanced Research Applications
An In-Depth Technical Guide to 3-Fluoro-4-methylphenol (CAS 452-78-8) for Advanced Research Applications
This guide provides a comprehensive technical overview of 3-Fluoro-4-methylphenol, a critical fluorinated building block for professionals in pharmaceutical research, agrochemical synthesis, and materials science. We will delve into its physicochemical properties, structural characterization, synthesis protocols, and key applications, offering insights grounded in established scientific principles.
Introduction: The Strategic Role of Fluorination
3-Fluoro-4-methylphenol (also known as 3-Fluoro-p-cresol) is a strategically designed aromatic compound featuring a phenol ring substituted with a fluorine atom at the meta-position and a methyl group at the para-position.[1] This unique arrangement makes it a highly valuable intermediate for constructing complex molecules.[1] In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates.[2][3] The high electronegativity of fluorine can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, often leading to improved potency and bioavailability.[1][2][4] This guide serves as a practical resource for researchers looking to leverage the unique properties of this compound in their development pipelines.
Section 1: Physicochemical Properties & Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. 3-Fluoro-4-methylphenol typically appears as a colorless to light yellow liquid or a white to light orange solid, depending on purity and ambient temperature.[5] It is soluble in common organic solvents and has moderate solubility in water.[5]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 452-78-8 | [5][6] |
| Molecular Formula | C₇H₇FO | [5] |
| Molecular Weight | 126.13 g/mol | |
| Melting Point | 72 °C | [6][7] |
| Boiling Point | 194.2 - 196 °C | [6][7][] |
| Density | ~1.17 g/cm³ | [7][] |
| Flash Point | 83.6 °C | [7] |
| pKa | 9.27 ± 0.18 (Predicted) | [7] |
| LogP | 1.84 (Predicted) | [7] |
Structural Confirmation: A Spectroscopic Approach
Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. Spectroscopic methods provide a definitive fingerprint of the molecular structure.
Caption: Chemical Structure of 3-Fluoro-4-methylphenol.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. For 3-fluoro-4-methylphenol, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. A representative spectrum shows a singlet for the methyl group (CH₃) at approximately 2.12 ppm and multiplets for the aromatic protons around 6.52-6.98 ppm.[9] The hydroxyl proton (OH) often appears as a broad singlet.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique reveals the number of unique carbon environments. The spectrum will show distinct peaks for the methyl carbon, the four aromatic carbons with attached protons, and the two quaternary aromatic carbons (one bonded to the hydroxyl group and the other to the fluorine atom).
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IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups.[10] Key absorptions for this molecule include a broad peak in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the phenol group. C-H stretches for the aromatic ring and methyl group will appear around 2850-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ range. A strong absorption corresponding to the C-F bond stretch will also be present, typically in the 1000-1300 cm⁻¹ region.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.[10] The molecular ion peak (M+) for C₇H₇FO would be observed at an m/z (mass-to-charge ratio) of approximately 126.13. Analysis of the fragmentation pattern can provide further structural confirmation.
Section 2: Synthesis & Purification Strategies
The synthesis of 3-Fluoro-4-methylphenol is a multi-step process that requires careful control of reaction conditions to ensure good yield and high purity. A common and reliable laboratory-scale method involves the diazotization of 3-Fluoro-4-methylaniline, followed by hydrolysis.
Synthetic Workflow Overview
The causality behind this synthetic choice lies in its reliability and the commercial availability of the starting material, 3-Fluoro-4-methylaniline. Diazotization is a classic and well-understood method for converting an aromatic amine into a versatile diazonium salt intermediate, which can then be readily converted to a phenol.
Caption: Workflow for the Synthesis of 3-Fluoro-4-methylphenol.
Self-Validating Laboratory Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.
Materials:
-
3-Fluoro-4-methylaniline (starting material)
-
Sulfuric acid (10% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent system)
-
Ice
Procedure:
-
Dissolution: Dissolve 3-Fluoro-4-methylaniline (5g, 39.95 mmol) in a 10% aqueous sulfuric acid solution (100ml) in a flask.[9] The use of an acid is essential to form the anilinium salt, which is soluble and ready for diazotization.
-
Cooling: Cool the solution to 0°C in an ice bath.[9] Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Diazotization: Slowly add a solution of sodium nitrite (5.5g, 79.90 mmol) in a minimal amount of water.[9] Maintain the temperature at 0°C and stir for 30 minutes.[9] The formation of nitrous acid in situ reacts with the amine to form the diazonium salt.
-
Hydrolysis: After 30 minutes, slowly heat the reaction mixture to 80°C and maintain for several hours.[9] This thermal decomposition step replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH), releasing nitrogen gas.
-
Workup & Extraction: Quench the reaction by adding ice water and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.[9] Ethyl acetate is chosen for its ability to efficiently dissolve the organic product while being immiscible with water.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate to remove residual water.[9] Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification & Validation: Purify the crude residue by column chromatography using a hexane:ethyl acetate gradient (e.g., starting at 8:1).[9] Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product. The final validation of the purified product's identity and purity should be performed using the spectroscopic methods outlined in Section 1.
Section 3: Applications in Research & Development
3-Fluoro-4-methylphenol is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block used to synthesize more complex molecules.[1][5]
-
Pharmaceuticals: Its primary use is in medicinal chemistry for lead optimization.[1] The fluorine atom can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1][4] It can also alter the pKa of nearby functional groups or participate in favorable electrostatic interactions within a protein's binding pocket, enhancing potency and selectivity.[2]
-
Agrochemicals: Similar to pharmaceuticals, the strategic placement of fluorine can enhance the efficacy and environmental stability of pesticides and herbicides.[1][4]
-
Materials Science: As a fluorinated aromatic compound, it can be used to create derivatives for developing fluorinated polymers and coatings with enhanced chemical stability and thermal resistance.[4]
Section 4: Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. 3-Fluoro-4-methylphenol should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard Class & Statement | Pictogram | Signal Word |
| H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | Warning |
| H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |
| H412: Harmful to aquatic life with long lasting effects. | None | Warning |
Data sourced from representative Safety Data Sheets (SDS).
Handling & Storage Protocol:
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear standard PPE, including safety glasses, nitrile gloves, and a lab coat.[11] Avoid breathing dust or vapors and prevent contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11] Keep away from oxidizing agents and incompatible materials.[4] Recommended storage is often at room temperature or under refrigerated conditions (2-8 °C) for long-term stability.[4][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- Unibrom Corp. Intermediates 3-Fluoro-4-methylphenol for critical molecular building block.
- CymitQuimica. CAS 452-78-8: 3-Fluoro-4-methylphenol.
- Sigma-Aldrich. 3-Fluoro-4-methylphenol | 452-78-8.
- ChemicalBook. 3-Fluoro-4-methylphenol CAS#: 452-78-8.
- LEAPChem. 3-Fluoro-4-methylphenol丨CAS 452-78-8.
- ChemicalBook. 3-Fluoro-4-methylphenol | 452-78-8.
- Sigma-Aldrich. 3-Fluoro-4-methylphenol AldrichCPR.
- ChemicalBook. 3-Fluoro-4-methylphenol(452-78-8) 1H NMR spectrum.
- LookChem. 3-Fluoro-4-methylphenol.
- BOC Sciences. CAS 452-78-8 3-Fluoro-4-methylphenol.
- Sigma-Aldrich.
- Fisher Scientific.
- ScienceDirect. Fluorine in drug discovery: Role, design and case studies.
- University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Apollo Scientific. 3-Chloro-4-methylphenol.
- PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals.
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